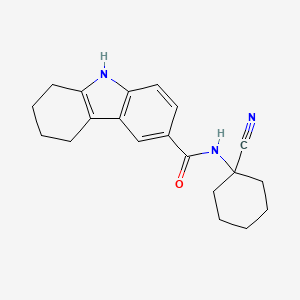
n-(1-Cyanocyclohexyl)-2,3,4,9-tetrahydro-1h-carbazole-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyanocyclohexyl)-2,3,4,9-tetrahydro-1h-carbazole-6-carboxamide is a complex organic compound with a unique structure that combines a carbazole core with a cyanocyclohexyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclohexyl)-2,3,4,9-tetrahydro-1h-carbazole-6-carboxamide typically involves multiple steps. One common method starts with the preparation of the carbazole core, followed by the introduction of the cyanocyclohexyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Preparation of Carbazole Core: The carbazole core can be synthesized through a series of cyclization reactions involving aromatic amines and aldehydes.
Introduction of Cyanocyclohexyl Group: The cyanocyclohexyl group is introduced via a nucleophilic substitution reaction, where a suitable cyanide source reacts with a cyclohexyl halide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of biocatalysts, such as nitrilases, can also be explored to enhance the efficiency and selectivity of the synthesis .
化学反应分析
Types of Reactions
N-(1-Cyanocyclohexyl)-2,3,4,9-tetrahydro-1h-carbazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the cyanocyclohexyl group, potentially converting it to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amine derivatives.
科学研究应用
N-(1-Cyanocyclohexyl)-2,3,4,9-tetrahydro-1h-carbazole-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its properties can be exploited in the development of novel materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving the carbazole core.
作用机制
The mechanism of action of N-(1-Cyanocyclohexyl)-2,3,4,9-tetrahydro-1h-carbazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanocyclohexyl group can enhance the compound’s binding affinity and selectivity, while the carbazole core can participate in various electronic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
相似化合物的比较
Similar Compounds
1-Cyanocyclohexaneacetic Acid: This compound shares the cyanocyclohexyl group but lacks the carbazole core, making it less versatile in certain applications.
N-(4-Cyanotetrahydro-2H-pyran-4-yl) Derivatives: These compounds have a similar cyanocyclohexyl group but differ in the core structure, which can affect their reactivity and applications.
Uniqueness
N-(1-Cyanocyclohexyl)-2,3,4,9-tetrahydro-1h-carbazole-6-carboxamide is unique due to its combination of the carbazole core and the cyanocyclohexyl group. This unique structure provides a balance of electronic properties and steric effects, making it suitable for a wide range of applications in medicinal chemistry, materials science, and biological studies.
属性
IUPAC Name |
N-(1-cyanocyclohexyl)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c21-13-20(10-4-1-5-11-20)23-19(24)14-8-9-18-16(12-14)15-6-2-3-7-17(15)22-18/h8-9,12,22H,1-7,10-11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFGWXVNTSYXMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=CC3=C(C=C2)NC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














